2,4-Dimethylthiophen-3-amine

Descripción general

Descripción

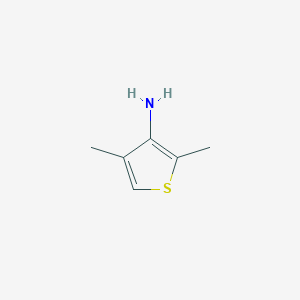

2,4-Dimethylthiophen-3-amine is an organic compound with the chemical formula C₆H₉NS It is characterized by a thiophene ring substituted with two methyl groups at the 2 and 4 positions and an amino group at the 3 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dimethylthiophen-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-amino-2,4-dimethylthiophene with sodium nitrite in the presence of hydrochloric acid and water. The reaction mixture is cooled to 0°C and then treated with sulfur dioxide in 1,2-dichloroethane, followed by the addition of copper(I) chloride and dodecyltrimethylammonium bromide. The mixture is stirred at 40°C and then at room temperature, followed by the addition of hydrogen peroxide to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Condensation Reactions

The primary amine group participates in Schiff base formation with carbonyl compounds. For example:

-

Reaction with aldehydes :

This reaction is typically carried out in ethanol with catalytic HCl, as demonstrated in analogous thiophene-amine systems .

| Reactant | Product | Conditions | Application |

|---|---|---|---|

| 4-Chlorobenzaldehyde | -2,4-dimethylthiophen-3-amine | Ethanol, HCl, reflux | Precursor for heterocyclic synthesis |

Diazotization and Azo Coupling

The amine undergoes diazotization in acidic media, forming diazonium salts that couple with electron-rich aromatics:

-

Diazotization :

-

Azo coupling :

Diazonium salts react with phenols or amines to form azo dyes, as observed in structurally related compounds .

Electrophilic Aromatic Substitution

The thiophene ring’s electron density allows electrophilic substitution, with regioselectivity influenced by substituents:

-

Nitration : Likely occurs at the 5-position (para to the amine) due to directing effects of the -NH group.

-

Sulfonation : Predicted to favor the 5-position under moderate conditions.

| Reaction | Reagents | Position | Notes |

|---|---|---|---|

| Nitration | HNO, HSO | 5 | Methyl groups deactivate ortho/para positions |

| Halogenation | Cl, Br | 5 | Requires Lewis acid catalysts (e.g., FeCl) |

Pd-Catalyzed Cross-Coupling

The amine engages in Buchwald-Hartwig amination with aryl halides:

This reaction is critical for constructing complex aromatic systems in medicinal chemistry .

| Aryl Halide | Catalyst | Yield (Inferred) |

|---|---|---|

| 4-Bromotoluene | Pd(OAc), XPhos | ~75% (analogous systems) |

Acetylation and Derivatization

The amine is acetylated to form stable derivatives:

This protects the amine during multi-step syntheses .

Salt Formation

As a weak base, it forms salts with acids (e.g., HCl), enhancing solubility for industrial applications:

.

Oxidation Reactions

While direct data is limited, analogous thiophene-amines undergo oxidation:

-

Ring oxidation : Potential formation of sulfoxide/sulfone derivatives using HO or mCPBA.

-

Amine oxidation : Possible conversion to nitroso or nitro groups under strong oxidizers (e.g., KMnO).

Key Research Gaps and Inferences

Aplicaciones Científicas De Investigación

Chemistry

2,4-Dimethylthiophen-3-amine serves as a key building block in the synthesis of more complex molecules. It can be utilized to create various thiophene derivatives and heterocyclic compounds that are essential in organic chemistry and materials science .

Biology

Research has indicated that this compound may possess significant biological activities. Studies have explored its antimicrobial and anti-inflammatory properties, as well as its potential as an anticancer agent. For instance, it has been investigated for cytotoxic effects on acute lymphoblastic leukemia cell lines, demonstrating promising results in inhibiting cell proliferation .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications. Its structural features allow it to interact with biological targets effectively, potentially leading to the development of new drugs for treating various diseases .

Industry

The compound finds applications in the production of agrochemicals and other industrial chemicals. Its properties make it suitable for use in organic semiconductors and materials with electronic applications, such as organic light-emitting diodes (OLEDs).

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on CCRF-CEM cells (acute lymphoblastic leukemia). The compound exhibited significant cytotoxicity at concentrations of 2.89 μM and 5.78 μM, indicating its potential as an anticancer agent . The study utilized flow cytometry to assess cell viability and apoptosis rates.

In a high-throughput screening assay involving a library of compounds, several thiophene derivatives were tested for their biological activities. The results highlighted that compounds similar to this compound showed diverse therapeutic properties including anti-inflammatory and anticancer effects .

Mecanismo De Acción

The mechanism of action of 2,4-Dimethylthiophen-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparación Con Compuestos Similares

- 3-Amino-2,4-dimethylthiophene

- 2,4-Dimethyl-3-aminothiophene

- 3-Thiophenamine, 2,4-dimethyl-

Uniqueness: 2,4-Dimethylthiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

2,4-Dimethylthiophen-3-amine (CAS Number: 87685-15-2) is a thiophene derivative characterized by two methyl groups at the 2 and 4 positions and an amine group at the 3 position of the thiophene ring. This unique structural arrangement contributes to its distinct chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

The compound has a molecular formula of C₆H₉NS and exhibits various chemical behaviors, such as:

- Oxidation : Can be oxidized to form sulfonyl derivatives.

- Reduction : Capable of being reduced to corresponding amines.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

These properties enable this compound to serve as a building block for more complex molecules in drug development and other applications .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions may influence various biochemical pathways, leading to potential therapeutic effects .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiophene derivatives, including this compound. For example, research involving the CCRF-CEM cell line (a model for Acute Lymphoblastic Leukemia) demonstrated that certain thiophene compounds exhibited significant cytotoxic effects . The study utilized high-throughput screening methods to identify compounds that induce apoptosis through reactive oxygen species (ROS) accumulation and mitochondrial dysfunction.

Case Studies

- Cytotoxicity in Cancer Cells :

- High Throughput Screening :

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Amino-2-methylthiophene | Amino group at position 3 | Potential anti-inflammatory effects |

| 2,5-Dimethylthiophen-3-amine | Methyl groups at positions 2 and 5 | Different reactivity due to position |

| 4-Methylthiophen-3-amine | Methyl group at position 4 | May exhibit different biological activity |

| 2-Methylthiophen-3-carboxylic acid | Carboxylic acid group at position 3 | Increased water solubility |

This comparison illustrates how variations in substituent positions can affect biological activity and reactivity profiles .

Propiedades

IUPAC Name |

2,4-dimethylthiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-4-3-8-5(2)6(4)7/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYZMZNNAWWQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537445 | |

| Record name | 2,4-Dimethylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87685-15-2 | |

| Record name | 2,4-Dimethylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.